molecular formula C12H15NO2 B029469 Phenyl-pyrrolidin-1-yl-acetic acid CAS No. 100390-48-5

Phenyl-pyrrolidin-1-yl-acetic acid

Cat. No.: B029469
CAS No.: 100390-48-5
M. Wt: 205.25 g/mol
InChI Key: HYOZIYFGQLGJFY-UHFFFAOYSA-N
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Description

Phenyl-pyrrolidin-1-yl-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticonvulsant and antinociceptive properties: Amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid demonstrate significant anticonvulsant activity and antinociceptive properties. This suggests potential therapeutic applications in treating seizures and neuropathic pain (Rapacz et al., 2016).

  • S1P receptor agonists: 2-aryl(pyrrolidin-4-yl)acetic acids have shown potential as potent agonists of S1P receptors, which could have implications in reducing lymphocyte counts in peripheral blood and exhibit good pharmacokinetic properties in rats (Yan et al., 2006).

  • GABA uptake inhibitors: Derivatives of 2-hydroxy-2-pyrrolidine-2-yl-acetic acid have shown high potency and selectivity as GABA uptake inhibitors, which could be beneficial in neuropharmacology and treating neurodegenerative diseases (Steffan et al., 2015).

  • Anticancer and anti-inflammatory applications: 4-(pyrrolidine-2,5‑dione‑1-yl)phenol (PDP) exhibits higher anti-inflammatory activity and potential as a new anticancer drug, suggesting opportunities for development with structural modifications (Zulfiqar et al., 2021).

  • Synthesis of biologically active amino acids: A convenient method for the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones has been developed, useful for synthesizing biologically active amino acids in both enantiomerically pure forms (Galeazzi et al., 1996).

  • HIV-1 protease inhibitors: Some fullerene-based derivatives of pyrrolidine show promising potential as HIV-1 protease inhibitors, indicating their significance in antiviral research (Ibrahim et al., 2010).

Safety and Hazards

Phenyl-pyrrolidin-1-yl-acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

Future research could focus on further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, structural modifications could be made to assess the influence of the presence of the amide function on anticonvulsant properties in this group of derivatives .

Biochemical Analysis

Biochemical Properties

Pyrrolidine derivatives, which include Phenyl-pyrrolidin-1-yl-acetic acid, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the pyrrolidine derivative .

Cellular Effects

It is known that pyrrolidine derivatives can have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects . These effects are likely to influence various cellular processes and functions.

Molecular Mechanism

Pyrrolidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of pyrrolidine derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of pyrrolidine derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyrrolidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyrrolidine derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that pyrrolidine derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

IUPAC Name

2-phenyl-2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOZIYFGQLGJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349417
Record name Phenyl-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100390-48-5
Record name Phenyl-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100390-48-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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